molecular formula C3H6N2 B1294837 (Methylamino)acetonitrile CAS No. 5616-32-0

(Methylamino)acetonitrile

Cat. No. B1294837
CAS RN: 5616-32-0
M. Wt: 70.09 g/mol
InChI Key: PVVRRUUMHFWFQV-UHFFFAOYSA-N
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Description

“(Methylamino)acetonitrile” is a chemical compound with the molecular formula C3H6N2 . It has an average mass of 70.093 Da and a monoisotopic mass of 70.053101 Da .


Molecular Structure Analysis

The molecular structure of “(Methylamino)acetonitrile” consists of 3 carbon atoms, 6 hydrogen atoms, and 2 nitrogen atoms . The SMILES string representation of the molecule is CNCC#N .


Physical And Chemical Properties Analysis

“(Methylamino)acetonitrile” has a density of 0.9±0.1 g/cm3, a boiling point of 150.2±13.0 °C at 760 mmHg, and a vapor pressure of 3.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 44.6±19.8 °C .

Scientific Research Applications

(Methylamino)acetonitrile is a chemical compound with the molecular formula C3H6N2 . It’s commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

  • Organic Synthesis : (Methylamino)acetonitrile can be used as an important intermediate in organic synthesis . It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This makes it a valuable synthon in many types of organic reactions.

  • Electrochemical Conversions : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

  • Pharmaceuticals : (Methylamino)acetonitrile can be used in the synthesis of pharmaceuticals . The compound’s ability to act as a nucleophile can be leveraged to create complex molecules that are often found in pharmaceutical compounds .

  • Agrochemicals : Similar to pharmaceuticals, (Methylamino)acetonitrile can also be used in the synthesis of agrochemicals . These chemicals are used to protect crops from pests and diseases, and the compound’s reactivity can be used to create effective agrochemicals .

  • Material Science : In material science, (Methylamino)acetonitrile can be used in the synthesis of polymers . The compound’s reactivity allows it to form long chains, which are the basis of many polymers .

  • Biochemistry : (Methylamino)acetonitrile can be used in biochemistry for the synthesis of proteins and other biological molecules . The compound’s ability to act as a nucleophile can be used to create complex biological molecules .

Safety And Hazards

“(Methylamino)acetonitrile” is classified as having acute toxicity (oral), being a skin irritant, an eye irritant, and a flammable liquid . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, grounding and bonding containers when transferring liquid, and washing thoroughly after handling .

properties

IUPAC Name

2-(methylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVRRUUMHFWFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063962
Record name Methylaminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylaminoacetonitrile

CAS RN

5616-32-0
Record name (Methylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5616-32-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarcosinonitrile
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Record name Acetonitrile, 2-(methylamino)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylaminoacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylaminoacetonitrile
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
SK Chang, GW Harrington, HS Veale… - The Journal of Organic …, 1976 - ACS Publications
At pH 13 and room temperature, IV-mtroso-2-(methylammo) acetonitrile (I) undergoes two unusually fast and successive hydrolytic changes that cari be detected quantitatively by …
Number of citations: 25 pubs.acs.org
SK Vohra, GW Harrington, D Swern - The Journal of Organic …, 1978 - ACS Publications
Reaction of iV-nitroso (2-methylamino) acetonitrile (I) with gaseous hydrogen chloride in dry methanol, ethanol, or ether is a fast reaction that yields 3-methyl-5-amino-l, 2, 3-…
Number of citations: 8 pubs.acs.org
DS Yufit, OV Chetina, JAK Howard - Journal of molecular structure, 2006 - Elsevier
Two new crystalline polymorph modifications of the non-linear optical material N-(4-nitrophenyl)-N-methylamino-acetonitrile (NPAN) have been found and their structures have been …
Number of citations: 5 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
SK Vohra, GW Harrington, D Swern - The Journal of Organic …, 1978 - ACS Publications
N= 0 NOH I II lytical studies on I and other iV-nitrosamines we observed that the kinetics of this reaction could be studied by differential pulse polarography. A similar application of this …
Number of citations: 6 pubs.acs.org
SK Vohra, GW Harrington - Journal of electroanalytical chemistry and …, 1983 - Elsevier
NoNitrosamines constitute one of the most potent classes of chemical carcinogens, mutagens and teratogens [1, 2]. The recognition of the potent toxicity of N-nitroso compounds …
Number of citations: 3 www.sciencedirect.com
T Kinoshita, H Watanabe, S Sato, C Tamura - jlc.jst.go.jp
… (30 ml) was added dropwise to a solution of methylaminoacetonitrile (1.82 g, 26 mmol) in MeOH (30 ml) at room temperature, and the reaction mixture was stirred at room temperature …
Number of citations: 0 jlc.jst.go.jp
S Sato, T Kinoshita, T Hata, C Tamura - … Crystallographica Section B …, 1976 - scripts.iucr.org
… As has already been reported (Kinoshita, Sato & Tamura, 1971), the reaction of methylamino-acetonitrile with methyl isocyanate in methanol gives 1, 3-dimethyl-4-imino-5-…
Number of citations: 7 scripts.iucr.org
SK VOHRA, H GW, D SWERN - 1978 - pascal-francis.inist.fr
KINETICS OF THE REARRANGEMENT OF N- NITROSO (2-METHYLAMINO) ACETONITRILE IN BASIC METHANOL BY DIFFERENTIAL PULSE POLAROGRAPHY CNRS Inist …
Number of citations: 0 pascal-francis.inist.fr
B Jiang, JM Smallheer, C Amaral-Ly… - The Journal of Organic …, 1994 - ACS Publications
The total synthesis of the cytotoxic marine alkaloid,(±)-dragmacidin, irans-6, 7-dibromo-3-[5-(6-bromo-Lff-indol-3-yl)-4-methyl-2-piperazinyl]-lflr-indol-4-ol, is described. The synthesis …
Number of citations: 100 pubs.acs.org

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